molecular formula C9H11NO3 B6229057 methyl N-[(2-hydroxyphenyl)methyl]carbamate CAS No. 850791-50-3

methyl N-[(2-hydroxyphenyl)methyl]carbamate

Cat. No. B6229057
CAS RN: 850791-50-3
M. Wt: 181.19 g/mol
InChI Key: OWRCTAQXLPMEQY-UHFFFAOYSA-N
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Description

Methyl N-[(2-hydroxyphenyl)methyl]carbamate (mHPMC) is a chemical compound used in various scientific research applications. It is a derivative of carbamate, which is a functional group of organic compounds that are used in many industrial and commercial applications. mHPMC has been studied for its potential therapeutic uses, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

Methyl N-[(2-hydroxyphenyl)methyl]carbamate acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter in the nervous system and is involved in a variety of processes, such as memory and learning. By inhibiting the enzyme acetylcholinesterase, this compound increases the amount of acetylcholine in the body, which has beneficial effects on the nervous system.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has neuroprotective effects, which means it can protect the nervous system from damage. It has also been found to have anticonvulsant effects, which means it can reduce the severity of seizures. Additionally, this compound has been found to have antinociceptive effects, which means it can reduce the perception of pain.

Advantages and Limitations for Lab Experiments

Methyl N-[(2-hydroxyphenyl)methyl]carbamate has several advantages for lab experiments. It is a relatively stable compound, so it can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize, so it can be produced in large quantities for research purposes. However, this compound can be toxic in high doses, so it is important to use caution when handling the compound.

Future Directions

There are several potential future directions for the research and application of methyl N-[(2-hydroxyphenyl)methyl]carbamate. One potential direction is to further study the effects of this compound on the nervous system, as well as its potential therapeutic uses. Another potential direction is to explore the potential of this compound as a drug delivery system. Additionally, further research could be conducted to develop more efficient methods of synthesizing this compound. Finally, research could be conducted to explore the potential of this compound as a tool for drug design.

Synthesis Methods

Methyl N-[(2-hydroxyphenyl)methyl]carbamate is synthesized through a reaction between 2-hydroxybenzaldehyde and methyl carbamate. The reaction is catalyzed by a base, such as sodium hydroxide, and is conducted at a temperature of approximately 150°C. The reaction produces a compound with the molecular formula C8H10N2O3.

Scientific Research Applications

Methyl N-[(2-hydroxyphenyl)methyl]carbamate is used in a variety of scientific research applications. It is used to study the effects of carbamate-based drugs on the human body and to study the pharmacological activity of carbamate-based drugs. It is also used in the synthesis of other compounds, such as carbamate-based drugs, for therapeutic use. Additionally, this compound is used as a reagent in the synthesis of various other compounds, such as drugs, for pharmaceutical use.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl N-[(2-hydroxyphenyl)methyl]carbamate involves the reaction of methyl chloroformate with 2-hydroxybenzylamine, followed by treatment with sodium hydroxide to form the final product.", "Starting Materials": [ "Methyl chloroformate", "2-hydroxybenzylamine", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzylamine in methanol.", "Step 2: Slowly add methyl chloroformate to the solution while stirring.", "Step 3: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 4: Extract the product with chloroform.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol and water.", "Step 8: Add sodium hydroxide to the solution and stir for 1 hour.", "Step 9: Acidify the solution with hydrochloric acid to obtain the final product, methyl N-[(2-hydroxyphenyl)methyl]carbamate." ] }

CAS RN

850791-50-3

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-[(2-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C9H11NO3/c1-13-9(12)10-6-7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3,(H,10,12)

InChI Key

OWRCTAQXLPMEQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=CC=C1O

Purity

95

Origin of Product

United States

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